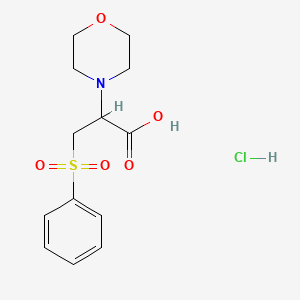![molecular formula C11H12F3N B13215489 3-[3-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13215489.png)
3-[3-(Trifluoromethyl)benzyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydride or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted alcohols, amines, and ketones.
Scientific Research Applications
3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol:
3-(Trifluoromethyl)benzyl chloride: This compound is a precursor in the synthesis of 3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE.
Uniqueness
3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AZETIDINE is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(5-10)4-9-6-15-7-9/h1-3,5,9,15H,4,6-7H2 |
InChI Key |
CSUIQOBJUACZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


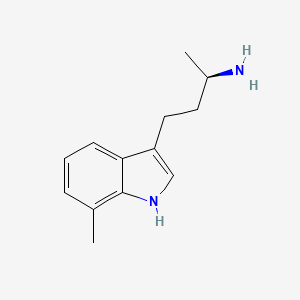
![5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13215437.png)

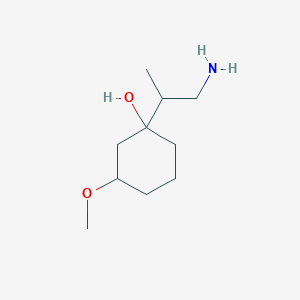
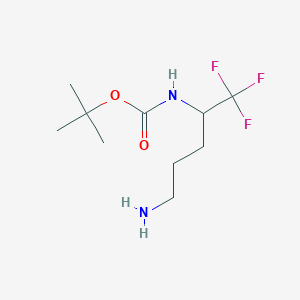
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13215461.png)
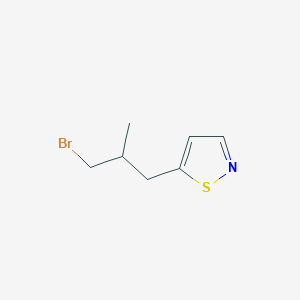
![3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
![2-[(4-Ethylcyclohexyl)amino]butan-1-ol](/img/structure/B13215468.png)
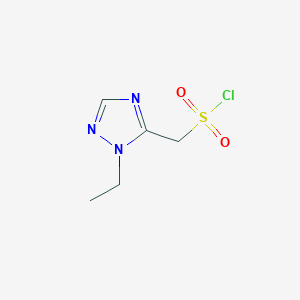
![1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13215473.png)
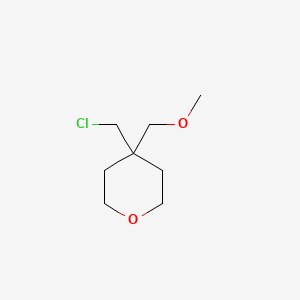
![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)
